3-Phenylsulfanyl-5-trifluoromethyl-pyridine-2-carboxylic acid
CAS No.: 2088942-85-0
VCID: VC2764662
Molecular Formula: C13H8F3NO2S
Molecular Weight: 299.27 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-Phenylsulfanyl-5-trifluoromethyl-pyridine-2-carboxylic acid is a complex organic compound characterized by its unique structural features, including a phenylsulfanyl group, a trifluoromethyl group, and a pyridine ring. This compound has garnered significant attention due to its potential applications in medicinal chemistry and its intriguing biological activities. Synthesis and Preparation MethodsThe synthesis of 3-Phenylsulfanyl-5-trifluoromethyl-pyridine-2-carboxylic acid typically involves multi-step organic reactions. A common method begins with the halogenation of a pyridine derivative, followed by nucleophilic substitution to introduce the phenylsulfanyl group. The trifluoromethyl group is often introduced via a trifluoromethylation reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions such as the presence of a base and a catalyst. Industrial ProductionOn an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or copper complexes are often used to facilitate the reactions, and the process conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products. Chemical Reactions and Transformations3-Phenylsulfanyl-5-trifluoromethyl-pyridine-2-carboxylic acid can undergo several types of chemical reactions:
Biological ActivityResearch indicates that 3-Phenylsulfanyl-5-trifluoromethyl-pyridine-2-carboxylic acid exhibits various biological activities:
Comparison with Similar Compounds
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 2088942-85-0 | ||||||||||||
Product Name | 3-Phenylsulfanyl-5-trifluoromethyl-pyridine-2-carboxylic acid | ||||||||||||
Molecular Formula | C13H8F3NO2S | ||||||||||||
Molecular Weight | 299.27 g/mol | ||||||||||||
IUPAC Name | 3-phenylsulfanyl-5-(trifluoromethyl)pyridine-2-carboxylic acid | ||||||||||||
Standard InChI | InChI=1S/C13H8F3NO2S/c14-13(15,16)8-6-10(11(12(18)19)17-7-8)20-9-4-2-1-3-5-9/h1-7H,(H,18,19) | ||||||||||||
Standard InChIKey | GHRXTUYZHPNCDI-UHFFFAOYSA-N | ||||||||||||
SMILES | C1=CC=C(C=C1)SC2=C(N=CC(=C2)C(F)(F)F)C(=O)O | ||||||||||||
Canonical SMILES | C1=CC=C(C=C1)SC2=C(N=CC(=C2)C(F)(F)F)C(=O)O | ||||||||||||
PubChem Compound | 122131485 | ||||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume